molecular formula C6H10N2O2S B3056770 Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 7403-11-4

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No. B3056770
CAS RN: 7403-11-4
M. Wt: 174.22 g/mol
InChI Key: XQEZCVOBJUHHLW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic organic compound . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate involves several steps. The compounds are characterized by FTIR and NMR (1H and 13C) . The yield is 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is C6H10N2O2S . The compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, are found in many potent biologically active compounds . They form charge transfer complexes with various compounds .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is a pale cream to cream to pale yellow powder . It has an assay (HPLC) of ≥97.5% and a melting point (clear melt) of 174.0-181.0°C .

Future Directions

The future directions for Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate could involve further exploration of its therapeutic roles. Given its promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents , more research could be done to fully understand its potential and applications in medicinal chemistry.

properties

IUPAC Name

ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEZCVOBJUHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322089
Record name Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

CAS RN

7403-11-4
Record name NSC400383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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